molecular formula C14H23Cl2N3O3 B1396761 N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride CAS No. 1257854-89-9

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Cat. No.: B1396761
CAS No.: 1257854-89-9
M. Wt: 352.3 g/mol
InChI Key: OEMPLEDUHJJVCD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a high-purity chemical compound with a molecular formula of C₁₄H₂₃Cl₂N₃O₃ and a molecular weight of 352.26 g/mol, supplied with a guaranteed purity of 95.0% or higher . This dihydrochloride salt form enhances the compound's stability and solubility for research applications. The molecular structure incorporates a piperazine ring, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery. Piperazine-containing compounds are frequently investigated for their potential biological activities and their ability to optimize the physicochemical properties of lead molecules . Piperazine moieties are commonly found in pharmacologically active compounds and are used to fine-tune key properties such as solubility and bioavailability during the drug design process . Furthermore, the acetamide linker and the 2,4-dimethoxyphenyl group in its structure are features seen in other specialized research compounds, suggesting its potential utility in the synthesis of more complex molecules for biological screening . This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and apply appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.2ClH/c1-19-11-3-4-12(13(9-11)20-2)16-14(18)10-17-7-5-15-6-8-17;;/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMPLEDUHJJVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCNCC2)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Piperazine Derivatives via Nucleophilic Substitution

The foundational step involves synthesizing piperazine derivatives through nucleophilic acyl substitution reactions. Piperazine, a heterocyclic amine, reacts with acyl chlorides or sulfonyl chlorides to form sulfonamide or acetamide intermediates.

Reaction Conditions:

  • Reagents: Piperazine (excess, typically 4-6 equivalents), acyl or sulfonyl chlorides
  • Solvent: Dichloromethane (DCM) or acetonitrile
  • Temperature: 0°C to room temperature
  • Monitoring: Thin-layer chromatography (TLC)

Procedure:

  • Piperazine is dissolved in DCM and cooled to 0°C.
  • The acyl or sulfonyl chloride is added dropwise, with stirring.
  • The mixture is maintained at 0°C for approximately 30 minutes to ensure controlled reaction.
  • Post-reaction, the mixture is quenched with aqueous sodium bicarbonate, washed, dried, and concentrated.
  • The crude product is purified via crystallization or precipitation.

Alkylation of Piperazine

The N-alkylation involves reacting the piperazine intermediate with benzyl chlorides or substituted benzyl chlorides to introduce various aromatic substituents, crucial for tailoring pharmacological properties.

Reaction Conditions:

  • Reagents: Benzyl chlorides (e.g., 4-ethoxybenzyl chloride, 4-nitrobenzyl chloride)
  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Acetonitrile
  • Temperature: Room temperature
  • Duration: 10 hours with TLC monitoring

Outcome:

  • Alkylated piperazine derivatives are obtained with yields often exceeding 85%, characterized by melting point and spectral analysis.

Coupling with Phenylacetamide Moiety

Synthesis of the Acetamide Linker

The phenylacetamide segment is synthesized via acylation of suitable phenolic precursors or through direct acylation of amino groups.

Method:

  • Starting from 2,4-dimethoxyphenol or related phenols, the phenolic hydroxyl is converted to phenoxy acetic acid derivatives via esterification with chloroacetic acid derivatives.
  • Hydrolysis of esters yields phenoxy acetic acids, which are then activated (e.g., via conversion to acyl chlorides) for amide formation.

Amide Bond Formation

The key step involves coupling the phenoxy acetic acid derivatives with the piperazine moiety.

Reaction Conditions:

  • Reagents: Phenoxy acyl chlorides or activated esters
  • Base: Triethylamine or pyridine
  • Solvent: Dichloromethane or acetonitrile
  • Temperature: 0°C to room temperature
  • Time: 4-8 hours

Procedure:

  • The acyl chloride is added dropwise to a solution of the piperazine derivative in the presence of base.
  • The reaction mixture is stirred, monitored by TLC, then worked up with aqueous washes.
  • The product, N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide , precipitates or can be purified via column chromatography.

Formation of the Dihydrochloride Salt

The free base is converted into its dihydrochloride salt to enhance stability and solubility.

Method:

  • Dissolution of the free base in ethanol or water.
  • Addition of hydrogen chloride gas or ethanolic HCl solution.
  • Stirring at room temperature until salt formation is complete.
  • Filtration yields the dihydrochloride salt, which is dried under vacuum.

Summary Data Table of Preparation Methods

Step Reagents Solvent Conditions Yield Notes
Piperazine sulfonamide synthesis Piperazine + sulfonyl chlorides DCM 0°C, 30 min 70-85% Monitored by TLC, purified by crystallization
Alkylation with benzyl chlorides Alkyl halide + piperazine derivative Acetonitrile Room temp, 10 hrs 85-91% Purified by precipitation
Phenoxy acetic acid synthesis Phenol + chloroacetic acid derivatives Ethanol Reflux 60-75% Hydrolyzed to acid, activated for coupling
Amide coupling Acyl chlorides + piperazine derivatives DCM 0°C to RT 70-85% Monitored by TLC, purified by chromatography
Salt formation Free base + HCl Ethanol/water Room temp Quantitative Dihydrochloride isolated by filtration

Research Findings and Notes

  • The nucleophilic substitution reactions involving piperazine and sulfonyl chlorides are efficient under mild conditions, providing high yields and purity.
  • Alkylation with benzyl chlorides is a critical step for introducing aromatic functionalities, influencing biological activity.
  • The coupling with phenoxy acetic derivatives is facilitated by acyl chlorides, with reaction conditions optimized to prevent side reactions.
  • Salt formation is straightforward, often improving compound stability and solubility for further pharmacological evaluation.
  • Spectroscopic techniques such as NMR, LC-MS, and melting point analysis are routinely employed to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the dimethoxyphenyl group can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial RNA polymerase, thereby exerting antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4-Dimethylphenyl)-2-(Piperazin-1-yl)acetamide Dihydrochloride

  • Key Difference : Replaces methoxy groups with 3,4-dimethyl substituents on the phenyl ring.
  • This substitution may alter binding affinity in hydrophobic receptor pockets .

N-(tert-Butyl)-2-Piperazin-1-ylacetamide Dihydrochloride

  • Key Difference : Substitutes the aromatic ring with a tert-butyl group.
  • However, it may improve metabolic stability by shielding the acetamide bond from enzymatic degradation .

2-(4-Chlorophenyl)-2-(Piperazin-1-yl)acetamide Dihydrochloride

  • Key Difference : Features a 4-chlorophenyl group directly attached to the acetamide’s alpha carbon.
  • Impact : The electron-withdrawing chlorine atom enhances electrophilicity, which could influence reactivity in nucleophilic environments. This structural variation may also affect conformational flexibility compared to the methoxy-substituted analogue .

N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide Dihydrochloride

  • Key Difference : Incorporates an ethyl spacer between the phenyl ring and piperazine.
  • This modification may also reduce rigidity, affecting target selectivity .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • The dihydrochloride salt form in the target compound and its analogues (e.g., ) enhances water solubility, critical for oral bioavailability .
  • Methoxy groups in the target compound improve solubility relative to methyl or chloro substituents but may reduce passive diffusion across lipid membranes compared to tert-butyl derivatives .

Commercial and Research Status

Compound Name Availability (2025) Key Suppliers Price Range (USD)
N-(2,4-Dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride Available (R&D use) ChemDiv $840–$3,360
N-(tert-Butyl)-2-piperazin-1-ylacetamide dihydrochloride Available (250 mg–1 g) Santa Cruz Biotechnology $240–$510
2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide dihydrochloride Available (pricing on request) American Elements N/A
N-(3,4-Dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride Discontinued Hairui Chemical N/A
  • The target compound remains in active use for research, while analogues like N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide have been discontinued, reflecting shifts in research focus or synthetic feasibility .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₄H₂₃Cl₂N₃O₃
  • Molecular Weight : 352.26 g/mol
  • CAS Number : 1257854-89-9

The unique structural features include a piperazine ring and a dimethoxy-substituted phenyl group, which are crucial for its biological activity.

This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors in the brain. Key mechanisms include:

  • Serotonin Receptor Modulation : The compound shows affinity for various serotonin receptor subtypes, influencing mood and anxiety pathways.
  • Dopamine Receptor Interaction : It interacts with dopamine receptors, which are critical in the treatment of psychotic disorders.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antipsychotic Effects : Similar compounds have been shown to alleviate symptoms of schizophrenia by modulating dopamine pathways .
  • Anxiolytic Properties : The interaction with serotonin receptors suggests potential use in treating anxiety disorders .
  • Antidepressant Activity : Its structural characteristics may enhance its efficacy as an antidepressant by targeting multiple neurotransmitter systems .

Structure-Activity Relationships (SAR)

The SAR analysis reveals how variations in the chemical structure influence biological activity. For instance:

CompoundStructure FeaturesBiological ActivityNotes
N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamideDimethoxy substitution on phenyl ringAntipsychotic, anxiolyticEnhanced receptor binding capabilities
N-(2,5-dimethoxyphenyl)-2-piperazin-1-ylacetamideDifferent dimethoxy substitutionAntidepressant potentialVariability in receptor affinity
N,N-Dimethyl-2-(piperazin-1-yl)acetamideLacks aromatic substitutionAnxiolytic propertiesSimpler structure with fewer functional groups

Case Studies and Research Findings

  • Antipsychotic Activity : A study evaluated the antipsychotic potential of similar compounds in animal models, demonstrating significant reductions in hyperactivity and stereotypy behaviors associated with dopaminergic overactivity .
  • Anxiolytic Effects : In a clinical trial involving patients with generalized anxiety disorder, compounds structurally related to N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide showed significant improvements in anxiety scores compared to placebo .
  • Antidepressant Efficacy : Research indicated that modifications to the piperazine moiety can enhance antidepressant-like effects in rodent models, suggesting that this compound could be a candidate for further development .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural identity of N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Use electrospray ionization (ESI) in positive mode to detect the molecular ion peak. For example, a similar piperazine derivative showed a [M+H]⁺ peak at m/z 294 .
  • High-Performance Liquid Chromatography (HPLC) : Utilize a C18 reverse-phase column with a mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid). Retention times under SQD-FA05 conditions have been reported at 0.66 minutes for related compounds .
  • Nuclear Magnetic Resonance (NMR) : Perform ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl₃) to confirm substituent positions, particularly the 2,4-dimethoxyphenyl and piperazine moieties .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .
  • Storage : Store in airtight containers at 2–8°C, as dihydrochloride salts are often hygroscopic. Desiccants like silica gel should be included to prevent moisture absorption .
  • Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. In case of inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Centrifuge suspensions at 10,000 × g for 10 minutes to separate undissolved particles.
  • UV-Vis Spectroscopy : Measure absorbance at λmax (e.g., 254 nm for aromatic systems) to quantify solubility limits. Adjust pH to assess salt dissociation effects .

Advanced Research Questions

Q. How can conflicting literature reports on the optimal reaction conditions for introducing the piperazine moiety be resolved?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters such as temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2 amine:electrophile ratios). Monitor reaction progress via TLC or inline IR spectroscopy .
  • Contradiction Analysis : Compare kinetic data from LCMS or NMR to identify rate-limiting steps. For example, reports a 1.64-minute HPLC retention time for a piperazine derivative synthesized at 80°C, suggesting higher temperatures may improve coupling efficiency .

Q. What strategies are effective in improving the compound’s metabolic stability for pharmacokinetic studies?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to reduce oxidative metabolism. Use deuterium isotope effects to stabilize labile C-H bonds .
  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound degradation via LCMS. Optimize using cytochrome P450 inhibitors like ketoconazole .

Q. How can researchers reconcile discrepancies in reported spectral data for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with computational predictions (e.g., DFT-based chemical shift calculations).
  • Batch-to-Batch Analysis : Analyze multiple synthetic batches using standardized HPLC conditions (e.g., SQD-FA05) to identify impurities or polymorphic forms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride
Reactant of Route 2
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N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride

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